molecular formula C14H11ClN2O3 B5869037 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No. B5869037
M. Wt: 290.70 g/mol
InChI Key: NPOYGFHKEBAXGV-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamide derivatives and has been synthesized using different methods. MNBA has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide exerts its pharmacological effects by inhibiting the activity of specific enzymes or receptors in the body. For example, 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, mediators of inflammation. 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects
3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has also been found to have antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has several advantages and limitations for lab experiments. One of the advantages of using 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide in lab experiments is its high potency and specificity. 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been found to have potent pharmacological effects at low concentrations. Another advantage of using 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide is its ease of synthesis and purification. However, one of the limitations of using 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide is its potential toxicity. 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been found to be toxic to some cell lines at high concentrations. Therefore, caution should be taken when using 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide in lab experiments.

Future Directions

There are several future directions for research on 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide. One direction is to investigate the potential of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide as a lead compound for the development of new drugs. 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been found to have potent pharmacological effects and could be used as a starting point for the development of new drugs with improved efficacy and safety. Another direction is to investigate the mechanism of action of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide in more detail. Understanding how 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide exerts its pharmacological effects could lead to the development of new drugs with similar mechanisms of action. Finally, investigating the potential of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide in combination with other drugs could lead to the development of new therapeutic approaches for the treatment of various diseases.

Synthesis Methods

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide can be synthesized using different methods. One of the most commonly used methods for synthesizing 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide is the reaction of 3-chlorobenzoic acid with 2-methyl-5-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography.

Scientific Research Applications

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been used in various scientific research applications. It has been found to have potential applications in medicinal chemistry, particularly in the development of new drugs. 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been shown to have antibacterial, antifungal, and antitumor activities. It has also been used in the development of new anti-inflammatory agents. 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.

properties

IUPAC Name

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-9-5-6-12(17(19)20)8-13(9)16-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOYGFHKEBAXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide

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